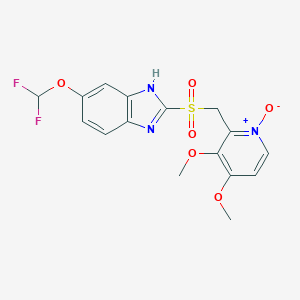

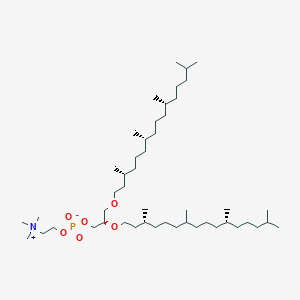

![molecular formula C17H17N3OS B021299 6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol CAS No. 232597-73-8](/img/structure/B21299.png)

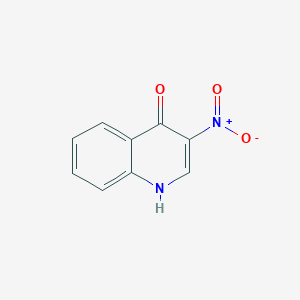

6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol involves complex chemical reactions. Novel derivatives have been designed and synthesized, with their chemical structures confirmed through NMR and Mass spectra. These processes underline the compound's potential in anticancer activities, as demonstrated by their cytotoxic activities against human cancer cell lines (Gudisela et al., 2017).

Molecular Structure Analysis

The molecular structure of benzothiazepin derivatives, including 6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol, has been detailed through crystal structure analysis and HS-Analysis. These studies demonstrate the compound's conventional chair conformation for the piperazine ring, offering insights into its interaction capabilities (Said et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol derivatives highlight their potential as antimicrobial and antitubercular agents. The synthesis of benzothiazol-2-yl(piperazin-1-yl)methanones has identified these scaffolds as new anti-mycobacterial chemotypes, revealing significant anti-tubercular potential with low cytotoxicity, highlighting their therapeutic index and the importance of the 5-trifluoromethyl group for activity (Pancholia et al., 2016).

Physical Properties Analysis

The physical properties of benzothiazepin derivatives depend on their molecular structure, impacting solubility, melting points, and stability. These properties are crucial for the compound's interaction with biological systems, though specific studies on 6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol are not detailed in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to undergo various chemical transformations, make benzothiazepin derivatives versatile for pharmaceutical applications. Studies have shown their potential in forming potent anticancer and antitubercular agents, with specific substitutions and chemical modifications enhancing their biological activities (Gudisela et al., 2017); (Pancholia et al., 2016).

Scientific Research Applications

-

Antimicrobial Polymers

- Field : Biomedical Sector, Healthcare Products, Water Purification Systems, and Food Packaging .

- Application : Piperazine-based antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes .

- Methods : Polymers with low molecular weight bioactive agents or disinfectants are synthesized .

- Results : The use of these polymers has helped the scientific community to address microbial infections, which are a life-threatening concern in several areas .

-

Anticancer Agents

- Field : Medicinal Chemistry .

- Application : A series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is synthesized .

- Methods : The structures of the compounds were confirmed by NMR and mass spectral data .

- Results : All the synthesized compounds have been evaluated for their cytotoxicity towards five human cancer cell lines of different origins .

-

Anti-tubercular Agents

- Field : Medicinal Chemistry .

- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods : The compounds were synthesized and their structures were confirmed .

- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

-

Antibacterial Agents

- Field : Medicinal Chemistry .

- Application : A number of novel 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxide derivatives were designed, synthesized, and investigated for their in vitro antibacterial activity .

- Methods : The compounds were synthesized and their structures were confirmed .

- Results : The most promising compounds exhibited excellent antibacterial activity against methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant S. aureus (VRSA) with MIC values of 1.56 ± 0.22 to 12.5 ± 1.75 μg mL −1 .

-

Antimicrobial Agents

- Field : Medicinal Chemistry .

- Application : A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized .

- Methods : The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

- Results : The compounds exhibited significant antibacterial activity .

-

Antipsychotic Agents

- Field : Medicinal Chemistry .

- Application : Brexpiprazole, an anti-psychotic drug approved for the treatment of schizophrenia, has been synthesized via a route involving two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments .

- Methods : The first amination step was effected by a novel palladium mediated Buchwald–Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol .

- Results : This amination step could be performed quite efficiently with merely 1 mol% catalyst loading, which cleanly afforded in 87% overall yield 1-(benzo[b]thiophen-4-yl)piperazine .

properties

IUPAC Name |

6-piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c21-12-5-6-14-16(11-12)22-15-4-2-1-3-13(15)17(19-14)20-9-7-18-8-10-20/h1-6,11,18,21H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWOJGJDGLXKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435455 | |

| Record name | M 236303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol | |

CAS RN |

232597-73-8 | |

| Record name | 7-Hydroxy-N-desalkylquetiapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232597738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M 236303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-N-DESALKYLQUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB6I4M7RFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

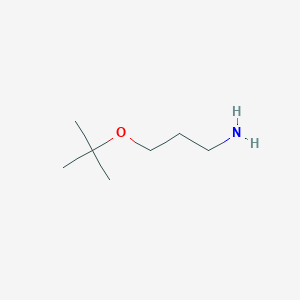

![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)

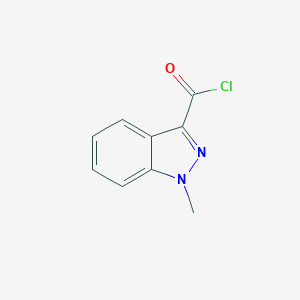

![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)

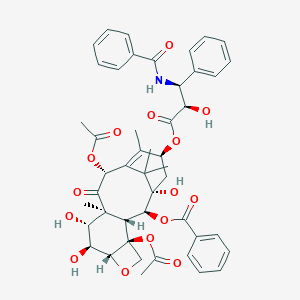

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21238.png)